

"2-Hydroxyquinoline-3-carboxylic acid" solubility profile in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343

[Get Quote](#)

Solubility Profile of 2-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Hydroxyquinoline-3-carboxylic acid**. Due to the limited availability of direct quantitative data for this specific compound, this document synthesizes qualitative information and quantitative data from structurally similar quinoline-based carboxylic acids. The guide also details standardized experimental protocols for solubility determination and provides visual representations of key concepts and workflows.

Physicochemical Properties

2-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula $C_{10}H_7NO_3$ and a molecular weight of 189.17 g/mol. [1] Its structure, featuring both a hydroxyl and a carboxylic acid group on the quinoline scaffold, suggests its solubility will be significantly influenced by the solvent's polarity and pH.

Solubility Data

Direct quantitative solubility data for **2-Hydroxyquinoline-3-carboxylic acid** in a range of solvents is not extensively available in the public domain. However, based on the solubility of

structurally related compounds, a qualitative and estimated quantitative profile can be inferred.

Table 1: Qualitative and Analog-Based Quantitative Solubility of Quinoline Carboxylic Acids

Solvent	Compound	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	3-Hydroxyquinoline-2-carboxylic acid	Slightly Soluble (with heating)	Not Specified
Quinoline-4-carboxylic acid	34 mg/mL	Not Specified	
Quinoline-8-carboxylic acid	50 mg/mL (with heating)	Not Specified	
Methanol	3-Hydroxyquinoline-2-carboxylic acid	Slightly Soluble	Not Specified
Water	Quinoline	Slightly soluble in cold water, readily soluble in hot water	Not Specified
3-Hydroxyquinoline-4-carboxylic acid	Generally soluble (pH dependent)	Not Specified	
Quinoline-8-carboxylic acid	Insoluble	Not Specified	

Disclaimer: The quantitative data presented is for structural analogs and should be used as an estimation for **2-Hydroxyquinoline-3-carboxylic acid**. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of **2-Hydroxyquinoline-3-carboxylic acid** is expected to be governed by the following principles:

- **Polarity:** The presence of a polar hydroxyl group and a carboxylic acid group suggests that polar solvents will be more effective at dissolving the compound. The "like dissolves like"

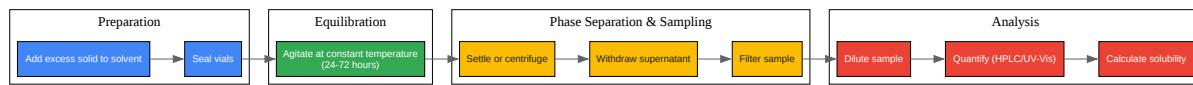
principle indicates that solvents capable of hydrogen bonding, such as water, alcohols, and DMSO, are likely to be suitable.[2]

- pH: The carboxylic acid moiety is ionizable. In aqueous solutions, the solubility is expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt.[3]
- Temperature: For many compounds, solubility increases with temperature. This is particularly relevant for solvents where the compound is described as "slightly soluble," as heating may enhance dissolution.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of **2-Hydroxyquinoline-3-carboxylic acid** in a specific solvent at a controlled temperature.

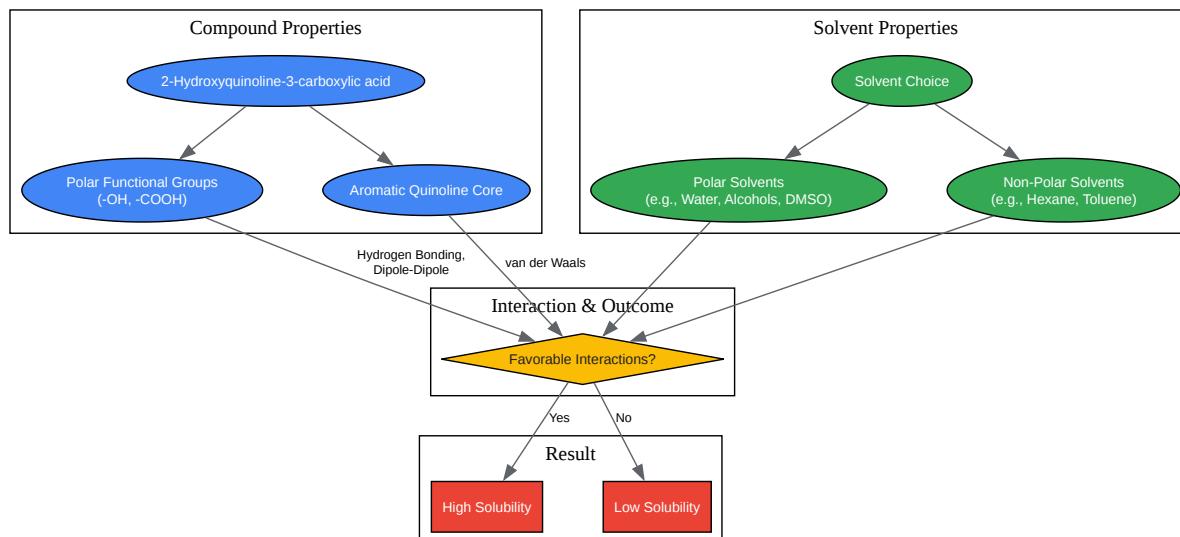

Materials:

- **2-Hydroxyquinoline-3-carboxylic acid** (solid)
- Solvent of interest (e.g., DMSO, methanol, water)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **2-Hydroxyquinoline-3-carboxylic acid** to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of **2-Hydroxyquinoline-3-carboxylic acid** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.
- Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationships in Solubility

The interplay of compound properties and solvent characteristics dictates the solubility outcome. This can be visualized as a decision-making process for solvent selection.

[Click to download full resolution via product page](#)

Caption: Factors Influencing the Solubility of **2-Hydroxyquinoline-3-carboxylic acid**.

This guide serves as a foundational resource for understanding the solubility profile of **2-Hydroxyquinoline-3-carboxylic acid**. For definitive quantitative data, experimental determination using standardized protocols such as the shake-flask method is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. ["2-Hydroxyquinoline-3-carboxylic acid" solubility profile in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189343#2-hydroxyquinoline-3-carboxylic-acid-solubility-profile-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com